Telatinib mesylate, also known as BAY 57-9352, was developed by Bayer AG. It belongs to the class of compounds known as aryl-heterocyclic carboxamides and is categorized as an anti-cancer agent due to its ability to inhibit critical signaling pathways involved in tumor growth and metastasis.
The synthesis of telatinib mesylate involves several steps, including the formation of the core heterocyclic structure followed by functionalization to introduce various substituents necessary for its biological activity. The specific synthetic route has been detailed in various patents and scientific literature, which describe the use of ortho-aryl carboxamide derivatives as starting materials.
Key steps in the synthesis include:
The synthetic pathway is optimized for yield and purity, often employing techniques such as high-performance liquid chromatography for purification.
Telatinib mesylate undergoes various chemical reactions relevant to its metabolism and pharmacodynamics. Notably:
These reactions are crucial for understanding how telatinib mesylate behaves in biological systems and its potential interactions with other therapeutic agents.
Telatinib exerts its anti-cancer effects primarily through inhibition of receptor tyrosine kinases involved in angiogenesis and tumor growth. By blocking VEGFR-2, PDGFRA, and FGFR signaling pathways, telatinib disrupts the processes that tumors use to grow their blood supply.
Key mechanisms include:
Telatinib mesylate exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical settings.
Telatinib mesylate is primarily investigated for its therapeutic applications in oncology. Its ability to inhibit multiple kinase pathways makes it a candidate for treating various cancers, including:
Telatinib mesylate exhibits high-affinity inhibition of vascular endothelial growth factor receptors 2 and 3 (VEGFR2/KDR and VEGFR3/FLT4) through competitive ATP-binding site blockade. The compound's binding mode involves:
Table 1: Binding Affinity of Telatinib Against VEGF Receptors
Kinase Target | IC₅₀ (nM) | Structural Determinants of Binding |
---|---|---|
VEGFR2 (KDR) | 6 | H-bond: Cys917 backbone NH; Hydrophobic: Leu840, Val848 |
VEGFR3 (FLT4) | 4 | H-bond: Cys1090 backbone NH; Hydrophobic: Leu889, Val897 |
Soluble VEGFR2 | Not detected | N/A (confirms membrane receptor specificity) |
Biochemical assays demonstrate 10-fold greater selectivity for VEGFR2/3 over closely related kinases (PDGFRβ, FGFR1). Cellular assays confirm inhibition of VEGF-induced VEGFR2 autophosphorylation (IC₅₀ = 19 nM) and endothelial proliferation (IC₅₀ = 60 nM) [6] [9]. Pharmacodynamic analyses in phase I trials revealed dose-dependent reductions in plasma soluble VEGFR2 levels and tumor blood flow (measured by DCE-MRI), validating target engagement [4] [6].
Beyond VEGF receptors, telatinib modulates platelet-derived growth factor receptor alpha (PDGFRα) and stem cell factor receptor (c-Kit) through non-competitive allosteric effects:
Table 2: Effects on Downstream Signaling Pathways
Target | IC₅₀ (nM) | Primary Signaling Disruption | Cellular Consequence |
---|---|---|---|
PDGFRα | 15 | PI3K/AKT ↓; PLCγ/PKC ↓ | Pericyte detachment; Vessel destabilization |
c-Kit | 1 | MAPK/ERK ↓; STAT3 ↓ | Impaired mast cell survival; Stromal support loss |
In tumor microenvironment models, combined PDGFRα/c-Kit inhibition synergistically disrupts vascular stabilization, enhancing anti-angiogenic effects beyond VEGFR blockade alone [6]. Phase I biomarker analyses confirmed reductions in phospho-PDGFRα and phospho-Kit in tumor biopsies after telatinib treatment [4].
Comprehensive kinome screening (394 kinases) reveals telatinib’s selectivity profile:
Table 3: Kinase Selectivity Profile (Representative Targets)
Kinase | IC₅₀ (nM) | Fold Selectivity vs. VEGFR2 | Clinical Relevance of Inhibition |
---|---|---|---|
VEGFR2 | 6 | 1x (Reference) | Desired target |
DDR1 | 84 | 14x ↓ | Potential fibrotic effects |
RET | 120 | 20x ↓ | Thyroid dysfunction risk |
CSF1R | >1,000 | >166x ↓ | Minimal macrophage effects |
EGFR | >1,000 | >166x ↓ | Low skin toxicity risk |
Profiling against the AbbVie safety kinome panel (95 kinases) identified no significant activity against kinases linked to cardiotoxicity (TAK1, SLK) or glucose metabolism (AMPK), aligning with telatinib’s favorable safety profile in phase I trials [5]. The compound’s low inhibition entropy (<4.0) classifies it as a selective kinase inhibitor, contrasting with promiscuous inhibitors like dasatinib (S(50) > 7.0) [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7